Chromane-2,6-dicarboxylic acid
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Overview
Description
Chromane-2,6-dicarboxylic acid is a heterocyclic compound featuring a chromane core with carboxylic acid groups at the 2 and 6 positions. This compound is part of the broader family of chromane derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromane-2,6-dicarboxylic acid can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, which is used to introduce formyl groups into the chromane scaffold . Another method includes the use of organocatalytic domino Michael/hemiacetalization reactions followed by oxidation and dehydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Chromane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to chromane-2,6-dicarboxylic alcohols.
Substitution: Formation of halogenated or nitrated chromane derivatives.
Scientific Research Applications
Chromane-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chromane-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate enzyme activity and influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Chromane-2,6-dicarboxylic acid can be compared with other similar compounds such as:
Chromane-2,4-dione: Another derivative with notable biological activities, including inhibition of monoamine oxidase.
Chromane-2-carboxylic acid: Similar in structure but with different substitution patterns and biological properties.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity .
Biological Activity
Chromane-2,6-dicarboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research, neuropharmacology, and antioxidant studies. This article reviews the biological activity of this compound, highlighting its cytotoxic effects against cancer cells, potential neuroprotective properties, and antioxidant capabilities.
Chemical Structure and Properties
This compound belongs to the class of chroman derivatives, characterized by a benzopyran structure with carboxylic acid functional groups at the 2 and 6 positions. The molecular formula is C11H10O4, and it exhibits properties typical of polyphenolic compounds, including solubility in polar solvents and potential for hydrogen bonding.
Overview of Anticancer Properties
Research has demonstrated that chromane derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating a series of chroman derivatives found moderate to high cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cell lines. For instance, specific derivatives showed IC50 values as low as 24.4 µM against MOLT-4 cells, indicating promising anticancer potential .
Case Studies
-
Cytotoxicity Against MCF-7 Cells :
- Compound 6i from a series of synthesized chroman derivatives displayed an effective growth inhibition with a GI50 value of 34.7 µM against the MCF-7 breast cancer cell line .
- Another derivative exhibited an IC50 value of 68.4 ± 3.9 µM against MCF-7 cells, suggesting variability in potency among different derivatives .
- Mechanism of Action :
Neuroprotective Effects
Chromane derivatives have also been explored for their neuroprotective properties. Some studies indicate that these compounds can inhibit neurodegenerative processes by acting on neurotransmitter systems and reducing oxidative stress.
Case Studies
- Antiepileptic Activity :
- Mechanistic Insights :
Antioxidant Activity
This compound has been noted for its antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.
Research Findings
- Studies have shown that polyphenolic compounds similar to chromanes can significantly reduce oxidative stress markers in vitro and in vivo models . The antioxidant capacity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity.
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H10O5 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H10O5/c12-10(13)7-2-3-8-6(5-7)1-4-9(16-8)11(14)15/h2-3,5,9H,1,4H2,(H,12,13)(H,14,15) |
InChI Key |
QNGLJYYWOCEYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)OC1C(=O)O |
Origin of Product |
United States |
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